![molecular formula C7H4BrN3O3 B1391022 3-溴-7-羟基吡唑并[1,5-A]嘧啶-6-羧酸 CAS No. 1198475-37-4](/img/structure/B1391022.png)

3-溴-7-羟基吡唑并[1,5-A]嘧啶-6-羧酸

描述

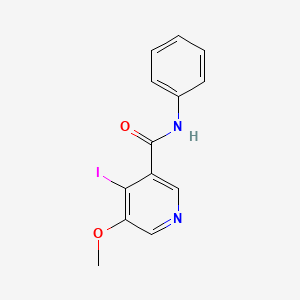

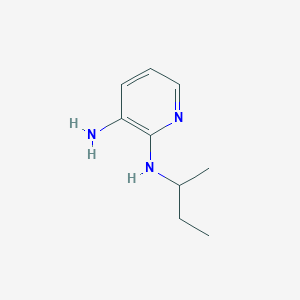

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main synthesis route of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The molecular formula of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is C7H4BrN3O3 . The average mass is 258.029 Da and the monoisotopic mass is 256.943604 Da .科学研究应用

合成技术

已经探索了 7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成,一种方法涉及用 POCl3 处理 7-羟基吡唑并[1,5-a]嘧啶-3-甲酸甲酯,得到高反应性的 7-氯衍生物,可以进一步反应得到各种 7-取代衍生物 (Drev 等,2014)。该方法突出了该化合物在合成具有潜在应用的不同衍生物中的效用。

功能化策略

研究表明,3-溴-7-苯氧基吡唑并[1,5-a]嘧啶中间体能够对吡唑并[1,5-a]嘧啶支架进行直接顺序功能化。这种方法比以前的技术有所改进,尤其是在引入多个独特的取代基时 (Catalano 等,2015)。

反应性和转化

吡唑并[1,5-a]嘧啶衍生物的反应性一直是研究的主题,对溴化反应的研究产生了各种衍生物。例如,4-羟基吡唑并[3,4-d]嘧啶的溴化产生 3-溴衍生物,表明了化学转化的潜在途径 (Leonova 等,1978)。

新型化合物的合成

研究还集中在从吡唑并[1,5-a]嘧啶合成新化合物。例如,3,7-二羟基-和 3-取代 7-羟基吡唑并[4,3-d]嘧啶已从各种前体合成,突出了该化合物在创建新型化学结构中的作用 (Takei 等,1979)。

结构分析

X 射线分析已用于阐明衍生物的结构,如 6-乙氧羰基-4-乙基吡唑并[1,5-a]嘧啶-7(4H)-酮,提供了有关该化合物的结构特征和潜在应用的关键信息 (Clayton 等,1980)。

药学相关化合物的合成

合成甲基-7-芳基(杂环基)-6-(2-噻吩基)-4,7-二氢四唑并[1,5-a]嘧啶-5-羧酸酯等化合物,并对其进行抗菌活性测试,证明了从吡唑并[1,5-a]嘧啶合成的衍生物的潜在药学应用 (Gein 等,2009)。

作用机制

Target of Action

The primary target of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . The downstream effects of this include a reduction in tumor growth, as the cells are unable to proliferate at their normal rate .

Result of Action

The result of the action of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

未来方向

The synthetic transformations involving Pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

属性

IUPAC Name |

3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O3/c8-4-2-10-11-5(4)9-1-3(6(11)12)7(13)14/h1-2,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVUPBFLGDVVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(C(=O)N2N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)

![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)

![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)

![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)

![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)